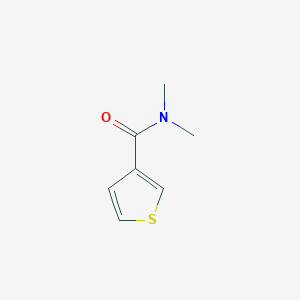N,N-dimethylthiophene-3-carboxamide
CAS No.: 59906-37-5
Cat. No.: VC3804119
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59906-37-5 |
|---|---|
| Molecular Formula | C7H9NOS |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | N,N-dimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 |
| Standard InChI Key | CMZHFIPCSRETSP-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CSC=C1 |
| Canonical SMILES | CN(C)C(=O)C1=CSC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N,N-Dimethylthiophene-3-carboxamide is defined by its thiophene backbone—a five-membered aromatic ring containing one sulfur atom—and a carboxamide group at the 3-position, where the nitrogen atom is substituted with two methyl groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 59906-37-5 | |
| IUPAC Name | N,N-dimethylthiophene-3-carboxamide | |
| Molecular Formula | ||
| SMILES Notation | CN(C)C(=O)C1=CSC=C1 | |
| InChIKey | CMZHFIPCSRETSP-UHFFFAOYSA-N |
The planar thiophene ring contributes to aromatic stability, while the electron-withdrawing carboxamide group influences reactivity at the α-positions of the ring .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of N,N-dimethylthiophene-3-carboxamide derivatives often involves cyclization reactions or functionalization of preformed thiophene rings. A patented method for analogous thiophenes involves:
-
Mercaptoketone Formation: Reacting α-haloketones (e.g., 3-chloro-2-butanone) with sodium hydrosulfide (NaSH) in a biphasic system (water/toluene) to yield α-mercaptoketones .
-
Cyclization with Acrylates: Treating the mercaptoketone with methyl-3-methoxyacrylate in the presence of sodium methoxide (NaOMe) to form tetrahydrothiophene intermediates .
-
Aromatization: Acid-catalyzed dehydration (e.g., HCl) converts tetrahydrothiophenes to aromatic thiophenes .
For N,N-dimethylthiophene-3-carboxamide specifically, subsequent amidation of a thiophene-3-carboxylic acid precursor with dimethylamine would introduce the dimethylcarboxamide group .
Optimization Challenges
-
Solvent Selection: Aprotic solvents like toluene enhance reaction efficiency by minimizing side reactions .
-
Base Catalysis: Alkoxide bases (e.g., NaOMe) at 0.025–0.2 equivalents improve yields of tetrahydrothiophene intermediates .
-
Temperature Control: Maintaining reactions below 35°C prevents decomposition of sensitive intermediates .
Applications and Functional Derivatives
Agrochemical Intermediates
Thiophene carboxamides serve as precursors in fungicide synthesis. For example, U.S. Patent 5,486,621 describes 3-carbomethoxy-4,5-dimethylthiophene as a key intermediate for antifungal agents . While N,N-dimethylthiophene-3-carboxamide itself is not directly cited in pesticidal applications, its structural analogs highlight the role of thiophene carboxamides in agrochemical design .
Materials Science
The electron-deficient thiophene ring in N,N-dimethylthiophene-3-carboxamide makes it a candidate for:
-
Conductive Polymers: Thiophene derivatives are widely used in organic semiconductors.
-
Coordination Chemistry: The carboxamide group can act as a ligand for transition metals, facilitating catalyst design.
Comparative Analysis of Thiophene Carboxamides
The following table contrasts N,N-dimethylthiophene-3-carboxamide with structurally related compounds:
Future Research Directions
Pharmacological Exploration
Despite limited current data, the compound’s bioisosteric potential (e.g., replacing benzene rings in drug candidates) warrants investigation into:
-
Antimicrobial Activity: Testing against Gram-positive/negative bacteria.
-
Kinase Inhibition: Screening for interactions with cancer-related kinases.
Process Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume